Product packaging for 3-(Methylsulfanyl)-1,2,4,5-tetrazine(Cat. No.:CAS No. 64499-95-2)

3-(Methylsulfanyl)-1,2,4,5-tetrazine

Cat. No.: B14481101
CAS No.: 64499-95-2
M. Wt: 128.16 g/mol
InChI Key: VHNVRBCFMHNUQB-UHFFFAOYSA-N
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Description

Historical Context of Tetrazine Development in Organic Synthesis

The study of 1,2,4,5-tetrazines, six-membered aromatic rings containing four nitrogen atoms, dates back over a century. Initially, these nitrogen-rich heterocycles were primarily of interest in the field of high-energy-density materials. researchgate.netmdpi.com Their high nitrogen content and the subsequent release of nitrogen gas upon decomposition made them candidates for explosives and propellants. researchgate.netmdpi.com

Early synthetic routes, such as the Pinner synthesis, involved the condensation of nitriles with hydrazine (B178648) to form dihydrotetrazines, which were then oxidized to the aromatic tetrazine ring. nih.gov However, this classical method was often limited to the synthesis of aromatic tetrazines. nih.gov Over the years, synthetic methodologies have expanded significantly, with procedures utilizing precursors like guanidine (B92328) hydrochloride, thiocarbohydrazide, and ethyl diazoacetate, allowing for the creation of a wider variety of tetrazine derivatives. researchgate.netmdpi.com A pivotal moment in the history of tetrazine chemistry was the recognition of their potential in cycloaddition reactions, first disclosed in 1959 by Carboni and Lindsey, who reported the reaction of 1,2,4,5-tetrazines with dienophiles to produce pyridazines. nih.gov This discovery laid the groundwork for their future applications in organic synthesis and beyond.

Significance of 1,2,4,5-Tetrazines as Reactive Heterocyclic Dienes

The contemporary significance of 1,2,4,5-tetrazines is overwhelmingly tied to their role as exceptionally reactive dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govnih.gov This type of [4+2] cycloaddition involves an electron-deficient diene (the tetrazine) reacting with an electron-rich dienophile, such as a strained alkene or alkyne. rsc.org This reactivity is governed by the frontier molecular orbital theory, where the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine interacts with the High Occupied Molecular Orbital (HOMO) of the dienophile. rsc.org

The key features of the tetrazine IEDDA reaction are:

Extraordinarily Fast Kinetics: The reaction rates are among the fastest known bioorthogonal reactions, often occurring on the order of seconds to minutes at room temperature and at very low concentrations. wikipedia.org

High Selectivity: Tetrazines react selectively with specific dienophiles, like trans-cyclooctenes (TCO), without cross-reactivity with biological functional groups, a concept known as bioorthogonality. wikipedia.orgfrontiersin.org

Biocompatibility: The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and ambient temperature) and produces only nitrogen gas as a byproduct, making it ideal for use in living systems. rsc.orgacs.org

This unique combination of speed and selectivity has established the tetrazine ligation as a cornerstone of "click chemistry," enabling the precise and efficient covalent labeling of biomolecules in complex biological environments. nih.govmedchemexpress.com

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) and a dienophile (e.g., trans-cyclooctene) proceeds through a cycloaddition followed by a retro-Diels-Alder reaction, releasing dinitrogen gas and forming a stable dihydropyridazine (B8628806) product.

Overview of Research Trajectories for Tetrazine Derivatives

The foundational understanding of 1,2,4,5-tetrazine reactivity has paved the way for a diverse and rapidly expanding array of research applications. Current research trajectories are focused on harnessing and refining the unique properties of these heterocycles.

Bioorthogonal Chemistry and Chemical Biology: This remains the most prominent area of tetrazine research. Scientists are developing novel tetrazine-based probes for real-time imaging of proteins, glycans, and other biomolecules within living cells and organisms. frontiersin.orgnih.gov Applications include pre-targeted cancer imaging and therapy, where a dienophile-modified antibody is first administered, followed by a smaller, rapidly clearing tetrazine-linked diagnostic or therapeutic agent. nih.govnih.gov The development of fluorogenic tetrazines, which are non-fluorescent until they react with a dienophile, has enabled "turn-on" imaging with a high signal-to-noise ratio. nih.gov

Drug Delivery and Activation: Researchers are exploring tetrazines for controlled drug release. acs.orgnih.gov Prodrugs can be designed to be activated specifically at a target site through a tetrazine ligation reaction, offering a high degree of spatial and temporal control over drug activity. nih.govnih.gov In some strategies, the tetrazine itself acts as a prodrug, being converted into a bioactive pyridazine (B1198779) upon reaction. nih.gov

Materials Science: The inherent electronic properties of tetrazines are being exploited in the development of functional materials. researchgate.netrsc.org Their electron-deficient nature makes them suitable as building blocks for organic semiconductors, electroactive polymers, and coordination polymers. rsc.orgacs.orgresearchgate.net Research is ongoing into their use in electronic devices, sensors, and energy storage materials. researchgate.netamrita.edu

Synthetic Methodology: There is a continuous drive to develop more efficient and versatile synthetic routes to access novel tetrazine derivatives with tailored properties. nih.govrsc.org This includes solid-phase synthesis methods that simplify purification and allow for the rapid generation of tetrazine libraries, as well as computational approaches to design new tetrazines with optimized reactivity and stability profiles. acs.orgrsc.org

The journey of 1,2,4,5-tetrazines from energetic materials to indispensable tools in chemical biology and materials science showcases a remarkable evolution in chemical research. The ongoing exploration of their synthesis and reactivity promises to yield further innovations across the scientific landscape.

Established Synthetic Pathways for Symmetrically Substituted 1,2,4,5-Tetrazines

The synthesis of symmetrically substituted 1,2,4,5-tetrazines, such as 3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine, serves as a foundational methodology in tetrazine chemistry. These pathways often involve the dimerization of a single precursor, ensuring symmetry in the final product.

Thiocarbohydrazide is a key precursor for incorporating sulfur-containing functional groups into the tetrazine ring. A notable example is the multi-step synthesis of 3,6-bis(methylthio)-1,2,4,5-tetrazine. mdpi.com This process begins with the reaction of thiocarbohydrazide with bis(carboxymethyl) trithiocarbonate in the presence of sodium hydroxide, which forms a cyclic 1,2,4,5-tetrazine-3,6-dithione intermediate. This intermediate is then methylated using methyl iodide to produce 3,6-bis(methylthio)-1,4-dihydro-1,2,4,5-tetrazine. The final step is the oxidation of this dihydrotetrazine, for which iron(III) chloride in ethanol has been used effectively, yielding the desired product with a high yield of 84%. mdpi.com

Another approach involves converting thiocarbohydrazide into a salt via reaction with an alkyl halide, such as 1-iodododecane. This salt is subsequently reacted with triethyl orthoesters to yield 3-(alkylthio)-1,2,4,5-tetrazine derivatives directly, bypassing the need for a separate oxidation step. mdpi.com

The Pinner synthesis is a classical and widely used method for preparing 3,6-disubstituted-1,2,4,5-tetrazines. mdpi.com This reaction typically involves the condensation of iminoesters (or imidate esters), which can be derived from nitriles and alcohols, with hydrazine. mdpi.comnih.gov The initial reaction forms a dihydrotetrazine intermediate that must be oxidized to the final tetrazine product. researchgate.netresearchgate.net

Similarly, amidines can be reacted with hydrazine to form dihydrotetrazine intermediates. nih.gov The condensation of an appropriate carbonitrile/imidate ester/amidine pair with hydrazine is a common strategy for accessing a variety of symmetrically substituted tetrazines. nih.gov These methods are particularly useful for creating tetrazines with alkyl or aryl substituents.

The oxidation of the 1,4-dihydro-1,2,4,5-tetrazine intermediate is a critical final step in many synthetic routes to aromatic tetrazines. A variety of oxidizing agents and methods have been developed to achieve this transformation efficiently. mdpi.comnih.gov

The most common method involves the use of nitrogen oxides generated in situ from sodium nitrite (NaNO₂) dissolved in an acidic medium, such as hydrochloric or acetic acid. mdpi.comnih.govresearchgate.net This procedure is typically performed at low temperatures (e.g., 0 °C) and is monitored by the color change to red and the cessation of gas bubbling, indicating the completion of the oxidation. nih.govresearchgate.net However, this method can sometimes lead to side reactions, particularly with sensitive functional groups like amines. mdpi.comresearchgate.net

To address the limitations of nitrous acid, a range of other oxidizing agents have been explored. These include metal oxides like manganese dioxide (MnO₂) and chromium trioxide (CrO₃), as well as organic oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). researchgate.net More recently, milder and more selective methods have been developed, including photocatalytic and enzymatic oxidations. nih.govresearchgate.net Photocatalytic systems using dyes like methylene blue with a 660 nm LED can achieve quantitative yields rapidly. researchgate.net Enzymatic oxidation using horseradish peroxidase also provides a fast and efficient alternative. nih.govresearchgate.net

Table 1: Common Oxidizing Agents for Dihydrotetrazine Intermediates
Oxidizing Agent/MethodConditionsNotesReference
Sodium Nitrite (NaNO₂) / AcidAqueous HCl or Acetic Acid, 0 °CMost common method; can be harsh on sensitive functional groups. mdpi.comnih.govresearchgate.net
Iron(III) Chloride (FeCl₃)EthanolUsed for sulfur-containing dihydrotetrazines. mdpi.com
Manganese Dioxide (MnO₂)-Alternative metal oxide oxidant. researchgate.net
(Diacetoxyiodo)benzene (PhI(OAc)₂)-An effective hypervalent iodine reagent. nih.gov
Photocatalytic OxidationMethylene blue, 660 nm LEDMild, rapid, and high-yielding. researchgate.net
Enzymatic OxidationHorseradish peroxidaseFast reaction rates under mild biological conditions. nih.govresearchgate.net
Ambient AirRoom temperatureUsed in the synthesis from gem-difluoroalkenes. nih.gov

Advancements in Asymmetric 3,6-Disubstituted 1,2,4,5-Tetrazine Synthesis

The synthesis of asymmetrically substituted tetrazines, such as 3-(methylsulfanyl)-1,2,4,5-tetrazine, presents a greater challenge than that of their symmetrical counterparts, as it requires controlling the regioselective introduction of two different substituents onto the tetrazine core.

To avoid the formation of product mixtures (i.e., two different symmetrical tetrazines alongside the desired asymmetrical one), regioselective methods are employed. One effective strategy is the condensation of imidoyl chlorides with hydrazine. mdpi.comresearchgate.net In this approach, the structural components are connected before the cyclization step, which ensures the selective formation of the unsymmetrical derivative and simplifies product purification. mdpi.com This method is particularly effective for synthesizing unsymmetrical tetrazines with alkyl substituents. mdpi.com

Another approach involves the use of bischlorimidate intermediates. This stepwise synthesis allows for the controlled introduction of different functional groups, enabling the production of unsymmetrical tetrazines. nih.gov While powerful, this method can be limited by the harsh acidic and basic conditions required. nih.gov

The development of one-pot syntheses for asymmetric tetrazines has been a significant advancement, offering increased efficiency and convenience. researchgate.net For instance, the synthesis of 3-methyl-6-(methylthio)-1,2,4,5-tetrazine can be achieved from thiocarbohydrazide. mdpi.com

More general one-pot protocols have been developed for unsymmetrically substituted tetrazines by reacting a mixture of two different nitriles with hydrazine hydrate. nih.govrsc.org Sulfur has been used to induce the reaction of aromatic nitriles with hydrazine hydrate under thermal conditions to successfully prepare a series of unprecedented unsymmetrically disubstituted tetrazines. rsc.org Additionally, organocatalytic methods using thiol-containing promoters have been described for the de novo formation of tetrazines from nitriles and hydrazine hydrate. This methodology has enabled the gram-scale synthesis of various unsymmetrical tetrazines with satisfactory yields. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N4S B14481101 3-(Methylsulfanyl)-1,2,4,5-tetrazine CAS No. 64499-95-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64499-95-2

Molecular Formula

C3H4N4S

Molecular Weight

128.16 g/mol

IUPAC Name

3-methylsulfanyl-1,2,4,5-tetrazine

InChI

InChI=1S/C3H4N4S/c1-8-3-6-4-2-5-7-3/h2H,1H3

InChI Key

VHNVRBCFMHNUQB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=CN=N1

Origin of Product

United States

Mechanistic Investigations of 3 Methylsulfanyl 1,2,4,5 Tetrazine Reactivity

Inverse Electron Demand Diels-Alder (iEDDA) Reactions

The inverse electron demand Diels-Alder (iEDDA) reaction is a powerful transformation in organic synthesis, enabling the rapid construction of complex heterocyclic systems. nih.gov Among the various dienes employed, 1,2,4,5-tetrazines, particularly those bearing substituents like the methylsulfanyl group, are highly effective due to their electron-deficient nature. nih.govsigmaaldrich.com These reactions have found broad applications, from natural product synthesis to the field of bioorthogonal chemistry for bioconjugation. sigmaaldrich.comthieme-connect.de

The iEDDA reaction of 1,2,4,5-tetrazines is mechanistically distinct from the "normal" Diels-Alder reaction. It involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile (e.g., an alkene or enamine) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine diene. nih.govnih.gov The low energy gap between these frontier orbitals accounts for the exceptionally fast reaction kinetics observed in many tetrazine ligations. nih.gov

The general mechanism proceeds through an initial [4+2] cycloaddition to form a bicyclic intermediate. nih.govresearchgate.net This transient adduct is typically unstable and rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂). nsf.gov The subsequent aromatization of the resulting 4,5-dihydropyridazine intermediate leads to the formation of a stable pyridazine (B1198779) or 1,2-diazine product. nih.govresearchgate.netacs.org The reaction can proceed through either a concerted or a stepwise pathway. nsf.gov

The kinetics of iEDDA reactions involving tetrazines are highly dependent on the substituents on both the tetrazine and the dienophile. nih.gov Kinetic studies are often performed using UV-vis spectroscopy to monitor the disappearance of the tetrazine's characteristic color under pseudo-first-order conditions. nih.govnih.gov The reaction rates can be tuned over several orders of magnitude by modifying these substituents. nih.govrsc.org

For instance, studies on various 3,6-disubstituted-1,2,4,5-tetrazines reacting with bicyclononyne (BCN) have demonstrated this tunability. While specific data for 3-(methylsulfanyl)-1,2,4,5-tetrazine is not always isolated, the reactivity of the closely related 3,6-bis(methylthio)-1,2,4,5-tetrazine provides valuable insight. The electronic properties of the substituents play a crucial role, with electron-withdrawing groups generally accelerating the reaction. nih.govresearchgate.net The choice of dienophile also has a dramatic impact; strained alkenes like trans-cyclooctenes (TCO) react exceptionally fast, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹. nih.goveur.nl

Table 1: Second-Order Rate Constants for iEDDA Reactions of Various Tetrazines

Data sourced from multiple studies for comparative purposes. nih.govnih.gov

Typically, the cycloaddition of 1,2,4,5-tetrazines occurs across the C3 and C6 positions of the tetrazine ring, independent of the substitution pattern. dicp.ac.cn This conventional C3/C6 pathway leads to pyridazine products after N₂ elimination. nsf.gov However, groundbreaking studies have revealed that this regioselectivity can be completely altered under specific conditions.

An unprecedented N1/N4 cycloaddition pathway has been discovered for the reaction of 3,6-bis(methylthio)-1,2,4,5-tetrazine with enamines. dicp.ac.cnnih.gov This reaction constitutes a formal [4+2] cycloaddition across two nitrogen atoms (N1 and N4) of the tetrazine ring. nih.govnih.gov Following the cycloaddition, a retro [4+2] reaction eliminates a nitrile, and subsequent aromatization yields a 1,2,4-triazine (B1199460) derivative. nih.gov This remarkable shift in regioselectivity from the C3/C6 to the N1/N4 pathway is highly dependent on the reaction solvent and the presence of catalysts. nih.govnih.gov In the absence of specific catalysts, the conventional C3/C6 cycloaddition is exclusively observed. nih.gov

Furthermore, studies on unsymmetrical tetrazines, such as 3-methylsulfinyl-6-methylthio-1,2,4,5-tetrazine, have shown that cycloadditions can proceed with high regioselectivity but sometimes yield products with a regiochemistry opposite to what would be predicted by frontier molecular orbital (FMO) theory alone. nih.govresearchgate.net

Solvent choice can dramatically influence not only the rate but also the mechanistic pathway of tetrazine iEDDA reactions. nih.gov Polar solvents are known to enhance reactivity. nih.goveur.nl A striking example of solvent-controlled reactivity is the switchable regioselectivity observed with 3,6-bis(methylthio)-1,2,4,5-tetrazine and enamines.

While conventional solvents like methanol (B129727) (MeOH) yield the expected C3/C6 cycloaddition product, the use of hexafluoroisopropanol (HFIP) uniquely promotes the N1/N4 pathway. dicp.ac.cnnih.gov This is a prime example of hydrogen bonding catalysis altering the mode of cycloaddition. nih.gov The strong hydrogen-bonding capability of HFIP allows it to interact with the nitrogen atoms of the tetrazine ring, thereby activating it for reaction. dicp.ac.cnnih.gov This H-bonding interaction is thought to alter the distribution of the tetrazine's LUMO, making the nitrogen atoms more susceptible to nucleophilic attack by the enamine than the carbon atoms. nih.gov The weakly acidic and non-nucleophilic nature of HFIP is crucial, as it activates the tetrazine without protonating the enamine or consuming the starting materials. dicp.ac.cnnih.gov The addition of a strong acid like trifluoroacetic acid (TFA) shuts down the reaction completely. nih.gov

Table 2: Solvent Effect on the Cycloaddition of 3,6-bis(methylthio)-1,2,4,5-tetrazine with an Enamine

Based on findings from studies on solvent-controlled regioselectivity. nih.gov

The iEDDA reaction of a 1,2,4,5-tetrazine (B1199680) with a dienophile proceeds through a sequence of transient intermediates. The first is the initial [4+2] cycloadduct, which is a bicyclic species. nih.gov This intermediate is generally not isolated due to its rapid conversion to the next species via the loss of stable dinitrogen gas. nsf.gov

The product of this N₂ elimination is a 4,5-dihydropyridazine. researchgate.net This dihydropyridazine (B8628806) is itself an intermediate that can exist in different tautomeric forms. Recent research has highlighted the importance of the tautomerization between the initially formed 4,5-dihydropyridazine and the corresponding 1,4-dihydropyridazine. tue.nl The stability and interconversion of these tautomers can be the rate-limiting step for subsequent reactions, particularly in "click-to-release" applications where the 1,4-dihydropyridazine is the species that undergoes elimination to release a payload. tue.nl For highly reactive tetrazines, the initial 4,5-dihydropyridazine adduct can be trapped, preventing the formation of the desired release-competent tautomer and leading to poor yields in subsequent steps. tue.nl

The electronic properties of the substituents at the C3 and C6 positions of the 1,2,4,5-tetrazine ring are a primary determinant of its reactivity in iEDDA reactions. nih.gov This principle allows for the rational design of tetrazines with tailored reaction rates. nih.govrsc.org

In accordance with the FMO theory of iEDDA reactions, electron-withdrawing groups (EWGs) attached to the tetrazine ring lower the energy of its LUMO. researchgate.net This smaller HOMO-LUMO energy gap leads to a faster cycloaddition. nih.gov Consequently, tetrazines bearing EWGs like pyridyl, pyrimidinyl, or trifluoromethylphenyl groups exhibit enhanced reactivity. nih.gov Conversely, electron-donating groups (EDGs) raise the LUMO energy, resulting in slower reaction rates. nih.govresearchgate.net

Nucleophilic Addition Reactions

The electron-poor nature of the 1,2,4,5-tetrazine ring makes it susceptible to nucleophilic attack. The regioselectivity and the ultimate reaction pathway are highly dependent on the nature of the nucleophile and the reaction conditions.

Azaphilic vs. Nucleophilic Attack Pathways

Nucleophilic attack on substituted 1,2,4,5-tetrazines can occur at either a ring carbon atom (carbophilic attack) or a ring nitrogen atom (azaphilic attack). The presence of substituents on the tetrazine ring and the nature of the nucleophile play a crucial role in determining the preferred pathway.

For 3-monosubstituted s-tetrazines, nucleophilic addition to a nitrogen atom is a less common but significant reaction pathway, particularly with "hard" nucleophiles. While inverse electron demand Diels-Alder reactions are more frequently observed, the use of specific reagents can favor azaphilic addition. For instance, the reaction of 3-monosubstituted s-tetrazines with silyl-enol ethers, mediated by a Lewis acid like BF₃·OEt₂, has been shown to proceed via nucleophilic attack on a nitrogen atom. chemrxiv.org Computational studies, including the analysis of the local electrophilicity index, can help rationalize the observed selectivity. These studies indicate that coordination of a Lewis acid to the tetrazine ring can enhance the electrophilicity of a specific nitrogen atom, directing the nucleophilic attack to that site. chemrxiv.org

The competition between azaphilic and carbophilic (which often leads to cycloaddition products) pathways is influenced by steric and electronic factors. Bulky nucleophiles may favor attack at the less sterically hindered nitrogen atoms, while the electronic properties of both the tetrazine substituent and the nucleophile dictate the orbital interactions that govern the reaction's regioselectivity.

Interactions with Organometallic Reagents

The reaction of 1,2,4,5-tetrazines with strong, "hard" organometallic nucleophiles, such as Grignard reagents and organolithium compounds, can lead to addition at the nitrogen atoms of the tetrazine core. There are limited reports on the addition of such reagents to the tetrazine ring system. ub.edu For instance, unsubstituted s-tetrazine has been shown to react with methyl magnesium iodide to yield 1,4-dihydro-1-methyl-s-tetrazine.

While specific studies on this compound are scarce, the reactivity of related 3-aryl-1,2,4,5-tetrazines with lithium 2,2,6,6-tetramethylpiperidide (LTMP) has been investigated. This reaction leads to lithiation at the C6 position, and the resulting organolithium species can be trapped with electrophiles like aldehydes and ketones. This demonstrates that under certain conditions, deprotonation can be a competing pathway to nucleophilic addition with organometallic reagents.

Reactivity with Heteroatom Nucleophiles (e.g., Enamines, Bisulfite)

The reaction of 1,2,4,5-tetrazines with heteroatom nucleophiles is a well-explored area, particularly in the context of cycloaddition reactions. Enamines, for example, are known to react with 3,6-disubstituted-1,2,4,5-tetrazines.

Aromatic Nucleophilic Substitution (SNAr) Reactions for Functionalization

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it highly susceptible to aromatic nucleophilic substitution (SNAr) reactions. This reactivity is a cornerstone for the functionalization of the tetrazine core, allowing for the introduction of a wide range of substituents. In the case of this compound, the methylsulfanyl group can act as a leaving group or as a directing group in the substitution of another leaving group at the 6-position.

The SNAr reactions on the tetrazine ring are significantly influenced by the nature of the nucleophile and the leaving group. For instance, 3,6-dichloro-1,2,4,5-tetrazine (B31795) readily undergoes substitution with various nucleophiles, including phenols and thiols. nih.gov The high electrophilicity of the tetrazine ring can lead to side reactions, such as the formation of dihydrotetrazines and disulfides when reacting with S-nucleophiles. researchgate.net

In the context of 3,6-bis(methylthio)-1,2,4,5-tetrazine, one of the methylthio groups can be displaced by nucleophiles. For example, its reaction with morpholine (B109124) yields 3-(methylthio)-6-(4-morpholinyl)-1,2,4,5-tetrazine. sigmaaldrich.com This highlights the utility of the methylthio group as a leaving group in SNAr reactions for the synthesis of unsymmetrically substituted tetrazines.

Below is a table summarizing representative SNAr reactions on methylsulfanyl-substituted tetrazines.

Tetrazine SubstrateNucleophileProductReaction ConditionsYield (%)Reference
3,6-bis(methylthio)-1,2,4,5-tetrazineMorpholine3-(Methylthio)-6-(4-morpholinyl)-1,2,4,5-tetrazineNot specifiedNot specified sigmaaldrich.com
3,6-dichloro-1,2,4,5-tetrazineCysteineDisubstituted tetrazineAqueous solution, pH 7.4- researchgate.net

Other Transformation Pathways, Including Palladium-Catalyzed Cross-Coupling

Beyond nucleophilic additions and substitutions, this compound and its derivatives can undergo a variety of other transformations, with palladium-catalyzed cross-coupling reactions being particularly significant for the formation of carbon-carbon and carbon-heteroatom bonds.

The methylthio group itself can be a substrate for cross-coupling reactions. Palladium-catalyzed, copper(I)-mediated cross-coupling reactions of 3-methylthio-6-(morpholin-4-yl)-1,2,4,5-tetrazine with a range of boronic acids (Suzuki-like) and organotin derivatives (Stille-like) have been reported. These reactions provide access to new unsymmetrical aryl- and hetaryl-substituted tetrazines in moderate to good yields. For example, the reaction with 4-methoxyphenylboronic acid using a palladium catalyst and a copper(I) salt yielded the corresponding coupled product.

Furthermore, the 3-(methylsulfanyl) group can be present while a leaving group at the 6-position, such as a halogen, participates in cross-coupling reactions. The Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes has been demonstrated as an efficient route to asymmetrically disubstituted alkyltetrazines. chemrxiv.orgrsc.org This suggests that a hypothetical 3-halo-6-(methylsulfanyl)-1,2,4,5-tetrazine could be a versatile intermediate for introducing a variety of substituents onto the tetrazine core via palladium-catalyzed reactions.

The table below provides an overview of various palladium-catalyzed cross-coupling reactions involving tetrazine derivatives, illustrating the potential synthetic routes for functionalizing this compound.

Coupling ReactionTetrazine SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-like3-Methylthio-6-(morpholin-4-yl)-1,2,4,5-tetrazineAryl/Hetaryl boronic acidsPd(PPh₃)₄ / Cu(I) saltUnsymmetrical aryl/hetaryl tetrazines wikipedia.org
Stille-like3-Methylthio-6-(morpholin-4-yl)-1,2,4,5-tetrazineOrganotin derivativesPd(PPh₃)₄ / Cu(I) saltUnsymmetrical aryl/hetaryl tetrazines wikipedia.org
Sonogashira3-Bromo-6-methyl-1,2,4,5-tetrazineTerminal alkynesPalladium catalyst / Copper(I) cocatalystAlkynyl-substituted tetrazines chemrxiv.orgrsc.org

Computational and Theoretical Chemistry in 3 Methylsulfanyl 1,2,4,5 Tetrazine Research

Quantum Mechanical Studies and Density Functional Theory (DFT) Applications

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the electronic structure and thermochemistry of tetrazine derivatives. DFT calculations have been widely used to determine key molecular properties, predict reactivity, and understand the stability of these nitrogen-rich heterocycles. nih.govresearchgate.net

Researchers utilize DFT to calculate several descriptors for analyzing the reactivity of the 1,2,4,5-tetrazine (B1199680) core in both vacuum and solvent phases. nih.gov These descriptors include electronic chemical potential, electrophilicity, and condensed Fukui functions, which help in predicting the molecule's behavior in chemical reactions. nih.gov Furthermore, DFT is employed to calculate enthalpies of formation and to study the geometric structures of various tetrazine derivatives, providing essential data for assessing their energetic properties. researchgate.netmdpi.com For instance, studies on substituted tetrazines have used DFT to analyze bond dissociation energies, which is crucial for evaluating their thermal stability. researchgate.net

The application of DFT extends to understanding complex reaction cascades involving tetrazines. For example, in the reaction between a 1,2,4,5-tetrazine and an aryne, DFT calculations have been instrumental in elucidating the competition between different reaction pathways, such as a second Diels-Alder reaction versus nucleophilic addition. nih.govscispace.com These computational investigations support experimental findings and provide a detailed mechanistic picture that is often difficult to obtain through experimental means alone. nih.gov

Table 1: DFT-Calculated Reactivity Indices for 1,2,4,5-Tetrazine

Descriptor Value
Electronic Chemical Potential (μ) Varies with solvent
Chemical Hardness (η) Varies with solvent
Global Electrophilicity (ω) Varies with solvent

Note: Specific values are dependent on the level of theory and solvent model used in the calculation. Data sourced from conceptual analysis in existing literature. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in the theoretical analysis of pericyclic reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction characteristic of tetrazines. wikipedia.org This theory simplifies reactivity down to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgyoutube.com For the iEDDA reaction of tetrazines, the key interaction is between the dienophile's HOMO and the tetrazine's LUMO. A smaller energy gap between these orbitals leads to a stronger interaction and a faster reaction rate. pku.edu.cn

Computational studies have shown that the electrophilicity of tetrazines, and thus their reactivity in iEDDA reactions, is related to the energy of their LUMO. nih.govescholarship.org Some analyses suggest that for tetrazines, the LUMO+1 orbital may be the primary interacting orbital, and its energy level is a key determinant of reactivity. nih.govescholarship.org Electron-withdrawing substituents on the tetrazine ring lower the energy of the LUMO (or LUMO+1), decrease the HOMO-LUMO gap with a dienophile, and thereby accelerate the reaction. nih.gov FMO analysis has been successfully used to explain reactivity trends across a series of substituted tetrazines and dienophiles. escholarship.org

Table 2: FMO Energy Levels for Representative Reactants in iEDDA Reactions

Molecule Orbital Energy (eV)
1,2,4,5-Tetrazine LUMO+1 ~2.5
Phenyl-substituted Tetrazine LUMO+1 ~1.29
4-Pyridyl-substituted Tetrazine LUMO+1 ~0.89
Azide LUMO ~3.4

Note: These are representative values from computational studies; actual energies depend on the specific molecule and computational method. nih.govescholarship.org

Application of the Distortion/Interaction Model in Reaction Rate Elucidation

While FMO theory provides a valuable electronic rationale for reactivity, the distortion/interaction model (also known as the activation strain model) offers a more complete picture by considering the geometric distortions reactants must undergo to reach the transition state. escholarship.org This model deconstructs the activation energy (ΔE‡) into two components: the distortion energy (ΔEdist) and the interaction energy (ΔEint).

ΔE‡ = ΔEdist + ΔEint

The distortion energy is the energy required to deform the reactants from their ground-state geometries into the geometries they adopt in the transition state. The interaction energy is the actual stabilizing interaction (e.g., orbital, electrostatic) between the two distorted reactants in the transition state. escholarship.org

Elucidation of Reaction Pathways and Transition State Geometries

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction pathways and the characterization of transition state geometries. For reactions involving 3-(methylsulfanyl)-1,2,4,5-tetrazine and its analogs, DFT calculations are routinely used to distinguish between different possible mechanisms, such as concerted or stepwise pathways in cycloaddition reactions. nsf.gov

For example, studies on the reaction of 1,2,4,5-tetrazines with enamines have shown a stepwise Diels-Alder pathway. nsf.gov In the reaction of tetrazines with arynes, DFT calculations of transition state geometries and their corresponding activation energies have been used to determine that nucleophilic addition pathways are more favorable than a second [4+2] cycloaddition. nih.govscispace.com These calculations provide precise geometric information about the transition state, including the lengths of forming and breaking bonds. nih.govresearchgate.net This level of detail is critical for a fundamental understanding of how these reactions proceed and for rationalizing the observed product distributions. Furthermore, computational modeling can reveal the role of solvent molecules or other additives in the reaction mechanism, for instance by showing how they stabilize transition states through hydrogen bonding or act as proton transfer agents. nih.govnsf.gov

Computational Screening and Machine Learning Approaches for Tetrazine Design

The rational design of novel tetrazine derivatives with tailored properties benefits immensely from modern computational techniques. High-throughput computational screening allows for the rapid evaluation of large virtual libraries of tetrazine candidates, far exceeding the capacity of experimental synthesis and testing. chemrxiv.org By calculating key properties like reaction barriers for a large set of tetrazines with various substituents, researchers can quickly identify promising candidates with desired reactivity profiles. chemrxiv.org

This process often involves generating 3D geometries of numerous tetrazine structures and their corresponding reaction transition states in a combinatorial fashion. chemrxiv.org The energies are then calculated to predict reaction rates. Recently, machine learning (ML) has been integrated with these screening efforts. nih.gov ML models can be trained on data generated from DFT calculations to predict the properties of new, uncalculated molecules with remarkable speed and accuracy. nih.govrsc.org This synergy between large-scale computational screening and ML accelerates the discovery of new materials, including novel tetrazines for bioorthogonal chemistry or energetic materials. rsc.orgmdpi.comrsc.org These approaches provide a strategic foundation for developing next-generation tetrazine-based tools with optimized properties for specific applications. rsc.org

Applications of 3 Methylsulfanyl 1,2,4,5 Tetrazine in Advanced Chemical Methodologies

Bioorthogonal Chemistry and Click Ligation Strategies

The inverse-electron-demand Diels-Alder (IEDDA) reaction between electron-deficient 1,2,4,5-tetrazines and strained, electron-rich dienophiles (such as trans-cyclooctenes, TCO) is a premier bioorthogonal reaction. nih.gov It is characterized by exceptionally fast reaction rates, occurring under physiological conditions without interfering with native biological processes. nih.govnih.gov The methylsulfanyl substituent plays a critical role in fine-tuning the tetrazine's performance in these biological applications.

Design Principles for Enhanced Reactivity in Biological Contexts

The efficacy of a tetrazine in bioorthogonal applications hinges on a delicate balance between its reactivity in the IEDDA cycloaddition and its stability in aqueous, nucleophile-rich biological environments. rsc.org The substituents at the 3- and 6-positions of the tetrazine ring are the primary determinants of these properties. nih.govresearchgate.net

Electronic Effects : Electron-withdrawing groups are known to accelerate the IEDDA reaction by lowering the energy of the tetrazine's lowest unoccupied molecular orbital (LUMO), facilitating the cycloaddition with the dienophile's highest occupied molecular orbital (HOMO). researchgate.net However, highly electron-deficient tetrazines are also more susceptible to degradation via nucleophilic attack in physiological media. researchgate.net

Stability and Reactivity Trade-off : The methylsulfanyl group provides a moderate level of activation, offering a compromise between the high reactivity of strongly electron-withdrawing groups (like pyridyl) and the greater stability of electron-donating groups (like alkyl). This balance makes 3-(methylsulfanyl) substituted tetrazines useful for applications requiring both reasonable reaction kinetics and prolonged stability. researchgate.net

Dienophile Choice : The reaction rate is also profoundly influenced by the dienophile. Trans-cyclooctene (TCO) has proven to be a much faster reactant than dienophiles like norbornene for bioorthogonal applications. nih.gov The combination of a moderately activated tetrazine, such as one bearing a methylsulfanyl group, with a highly strained dienophile like TCO allows for rapid and efficient ligation at low, biocompatible concentrations. nih.gov

The following table illustrates the impact of different substituents on the reactivity of 1,2,4,5-tetrazines with TCO.

Tetrazine SubstituentSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Stability Characteristics
Bis-(2-pyridinyl)> 1000Highly reactive, but lower stability in aqueous media. researchgate.net
3-Methyl-6-phenyl~300-500Good balance of reactivity and stability. biorxiv.org
3,6-Dimethyl~10-30Less reactive but highly stable. chemrxiv.org
3,6-bis(methylthio) Varies; serves as a key precursor for other functional tetrazines. nih.govModerate reactivity, synthetically versatile.

Data is compiled from various sources to show relative trends.

Bioconjugation and Biomolecule Labeling Methodologies

The IEDDA "click" reaction involving tetrazines is a powerful tool for the specific labeling of biomolecules in living systems. nih.gov This methodology typically involves the site-specific incorporation of a strained dienophile, such as TCO, into a target biomolecule (e.g., a protein or a cell-surface glycan) through metabolic labeling or genetic code expansion. A tetrazine probe, often carrying a reporter tag like a fluorophore or an affinity handle, is then introduced. The tetrazine rapidly and selectively reacts with the dienophile-modified biomolecule, achieving covalent labeling. rsc.org

This strategy has been successfully employed in pre-targeted cancer cell labeling. nih.govresearchgate.net In this approach, an antibody conjugated to a tetrazine is administered first, allowing it to accumulate at the tumor site. Subsequently, a smaller, fast-clearing imaging or therapeutic agent functionalized with a TCO group is administered, which then "clicks" onto the tumor-bound antibody-tetrazine conjugate. This method enhances the target-to-background ratio in imaging and reduces off-target toxicity in therapy. While many examples use pyridyl or phenyl tetrazines, the synthetic accessibility of methylsulfanyl tetrazines makes them valuable intermediates for creating diverse, functional probes for these applications.

Drug Release Mechanisms and "Click-to-Release" Systems

Beyond simple ligation, the tetrazine-TCO reaction has been ingeniously adapted for triggered drug delivery in "click-to-release" systems. nih.gov In this strategy, a drug is linked to a TCO moiety through a self-immolative linker. This entire prodrug construct remains inactive. Upon administration of a tetrazine, the IEDDA reaction occurs, triggering a cascade that results in the cleavage of the linker and the release of the active drug at the desired site of action. nih.govresearchgate.net

A significant challenge in this field has been an inverse correlation between the tetrazine's reactivity and the efficiency of drug release. researchgate.nettue.nl Highly reactive tetrazines, such as bis-(2-pyridinyl)-tetrazine, often form a stable 4,5-dihydropyridazine adduct after cycloaddition, which fails to undergo the necessary subsequent tautomerization and elimination steps required to free the drug. chemrxiv.orgresearchgate.net This necessitates the use of higher doses of less reactive but more efficient releasing tetrazines to drive the reaction to completion in vivo. chemrxiv.org Research has focused on designing new tetrazine activators that break this inverse correlation, for instance by incorporating ortho-hydroxyl groups on pyridinyl substituents to facilitate the required tautomerization. researchgate.nettue.nl The development of tetrazines with substituents like the methylsulfanyl group contributes to the library of activators that can be optimized for specific release kinetics and efficiencies.

Tetrazine ActivatorRelative Reactivity with TCOPayload Release YieldKey Finding
Bis-alkyl-tetrazineLow~80%High release yield but requires higher doses due to slow kinetics. researchgate.net
Bis-(2-pyridinyl)-tetrazineHighLowForms a stable adduct, preventing efficient payload release. researchgate.nettue.nl
Ortho-hydroxy-bis-pyridinyl-tetrazineHigh (18-fold > bis-alkyl)>95%The ortho-hydroxyl group facilitates tautomerization, enabling high release from a highly reactive tetrazine. researchgate.nettue.nl

Fluorogenic Probes and Advanced Imaging Modalities

The 1,2,4,5-tetrazine (B1199680) moiety is an excellent fluorescence quencher, a property that has been leveraged to create highly sensitive fluorogenic probes for bio-imaging. rsc.orgresearchgate.net In a typical design, a fluorophore is covalently linked to a tetrazine. The close proximity of the tetrazine quenches the fluorophore's emission, rendering the probe dark. nih.gov This quenching often occurs through a photoinduced electron transfer (PET) mechanism, where the excited fluorophore transfers an electron to the electron-deficient tetrazine ring. biorxiv.org

When this fluorogenic probe reacts with a TCO-labeled target in a biological system, the IEDDA reaction consumes the tetrazine ring. frontiersin.org The destruction of the quencher eliminates the PET pathway, causing a dramatic increase in fluorescence intensity and "turning on" the signal precisely at the site of the target molecule. rsc.orgresearchgate.net This "no-wash" imaging capability is highly advantageous in live-cell and in vivo studies, as it minimizes background fluorescence from unreacted probes, leading to a high signal-to-noise ratio. biorxiv.orgfrontiersin.org The modular nature of these probes allows for the tethering of various fluorophores to a tetrazine core, enabling the creation of probes with a wide range of emission colors. nih.gov

Synthetic Organic Chemistry Applications

The reactivity of 3-(methylsulfanyl)-1,2,4,5-tetrazine extends beyond bioorthogonal chemistry into the realm of traditional organic synthesis, where it serves as a powerful building block for constructing other heterocyclic frameworks.

Heterocycle Synthesis via Cycloaddition Cascades (e.g., 1,2,4-Triazines, Indoles)

The IEDDA reaction of 1,2,4,5-tetrazines provides a robust platform for synthesizing a variety of nitrogen-containing heterocycles. The reaction cascades initiated by these cycloadditions offer efficient routes to molecules that would be challenging to assemble through other means.

Synthesis of 1,2,4-Triazines : An unconventional reaction pathway for 1,2,4,5-tetrazines has been discovered in their reaction with enamines. While the conventional cycloaddition occurs across the C3 and C6 positions of the tetrazine, the use of solvents with strong hydrogen-bonding capability, like hexafluoroisopropanol (HFIP), can promote a formal [4+2] cycloaddition across the N1 and N4 atoms. nih.gov This reaction, demonstrated with 3,6-bis(methylthio)-1,2,4,5-tetrazine, proceeds through a cascade involving cycloaddition, the loss of a nitrile (in this case, methyl thiocyanate), and subsequent aromatization to yield highly substituted 1,2,4-triazine (B1199460) derivatives. nih.govnih.gov This methodology provides a simple, one-step synthesis of 1,2,4-triazines from readily available starting materials. nih.gov

Divergent Synthesis of Indoles : A powerful, divergent strategy employing 3,6-bis(methylthio)-1,2,4,5-tetrazine allows for the synthesis of pyridazines, benzenes, and ultimately indoles. nih.gov The initial IEDDA reaction of the tetrazine with an electron-rich olefin yields a 1,2-diazine (pyridazine) after the characteristic retro-Diels-Alder extrusion of N₂. nih.gov This resulting pyridazine (B1198779) can then act as a diene in a subsequent, conventional Diels-Alder reaction with an alkyne. This second cycloaddition is followed by another retro-Diels-Alder reaction, this time expelling the nitrile MeSCN, to form a benzene (B151609) ring. By choosing appropriate dienophiles, this strategy can be adapted to construct complex indoline (B122111) and indole (B1671886) scaffolds. nih.gov

Role as Versatile Building Blocks in Complex Molecule Construction

This compound and its closely related analogues serve as highly effective building blocks in the construction of complex molecular architectures, primarily through their participation in inverse electron-demand Diels-Alder (IEDDA) reactions. This type of cycloaddition, where the electron-poor tetrazine acts as the diene and reacts with an electron-rich dienophile, is a cornerstone of modern synthetic organic chemistry. The reaction is characterized by its rapid kinetics, high selectivity, and the mild conditions under which it can be performed.

The methylsulfanyl group in the 3-position of the tetrazine ring plays a significant role in modulating the reactivity of the diene. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which further enhances the electron-deficient nature of the tetrazine ring, thereby increasing its reactivity in IEDDA reactions. This tunability allows for a broader range of dienophiles to be used and can lead to milder reaction conditions.

A key example of the utility of a derivative of this compound is seen in the work with 3-methylsulfinyl-6-methylthio-1,2,4,5-tetrazine. This unsymmetrical tetrazine participates in well-defined and regioselective IEDDA reactions with a variety of electron-rich and unactivated dienophiles, producing the corresponding 1,2-diazines in excellent yields. The enhanced electron-deficient character of this molecule, compared to its non-oxidized sulfide (B99878) counterpart, results in faster reactions under milder conditions.

The versatility of these building blocks is further demonstrated by their use in the synthesis of a variety of heterocyclic compounds. For instance, 3,6-bis(methylthio)-1,2,4,5-tetrazine, a common precursor to this compound derivatives, can be used to synthesize substituted indoles and indolines through sequential [4+2] cycloaddition reactions. Furthermore, nucleophilic aromatic substitution on 3,6-bis(methylthio)-1,2,4,5-tetrazine allows for the synthesis of other functionalized tetrazines, such as 3-(methylthio)-6-(4-morpholinyl)-1,2,4,5-tetrazine.

Table 1: Inverse Electron-Demand Diels-Alder Reactions of 3-Methylsulfinyl-6-methylthio-1,2,4,5-tetrazine with Various Dienophiles

Chemosensing and Molecular Recognition Systems

The development of chemosensors and molecular recognition systems is a rapidly advancing field of chemistry. The ability of a molecule to selectively bind to a specific analyte and produce a measurable signal is the basis of these systems. The unique electronic properties of the 1,2,4,5-tetrazine ring, particularly its electron-deficient character, make it an interesting scaffold for the design of chemosensors.

The fluorescence of tetrazine derivatives can be sensitive to their chemical environment, and this property has been exploited in the development of fluorogenic probes. nih.gov The fluorescence of these probes is often quenched in their initial state and is "turned on" upon reaction with a specific analyte. This "off-on" switching mechanism provides a high signal-to-noise ratio, which is desirable for sensitive detection.

The presence of a sulfur atom, as in the methylsulfanyl group of this compound, can introduce an additional site for interaction with analytes. Sulfur atoms are known to have a high affinity for certain metal ions, and this interaction could be used as a basis for the selective detection of these ions. A single sulfur atom substitution on the tetrazine ring has been shown to greatly enhance the photochemical properties of tetrazine conjugates, making them valuable as visible-light photo-triggers. rsc.org This suggests that the methylsulfanyl group could play a role in modulating the photophysical properties of tetrazine-based sensors.

Furthermore, tetrazine-tethered probes have been developed for the fluorogenic imaging of superoxide (B77818) in living cells. nih.govnih.gov These probes utilize the reaction of the tetrazine ring with superoxide to trigger a fluorescent response. While these examples may not specifically use the methylsulfanyl derivative, they demonstrate the potential of the tetrazine core in designing probes for reactive oxygen species. The electronic and steric effects of the methylsulfanyl group could be harnessed to fine-tune the selectivity and reactivity of such probes.

Table 3: Compound Names Mentioned in the Article

Advanced Spectroscopic and Analytical Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of reactions involving 3-(Methylsulfanyl)-1,2,4,5-tetrazine and for the structural elucidation of reactants, intermediates, and products. While specific NMR data for this compound is not extensively documented in publicly available literature, the principles of its application can be understood from studies of analogous tetrazine compounds.

Reaction Monitoring: The progress of reactions, such as the synthesis of asymmetrically substituted tetrazines, can be followed by acquiring ¹H NMR spectra at various time points. sigmaaldrich.com This allows for the observation of the disappearance of starting material signals and the concurrent appearance of product signals, enabling the determination of reaction kinetics and the optimization of reaction conditions. beilstein-journals.org For instance, in the synthesis of tetrazine derivatives, changes in the chemical shifts of protons on the tetrazine ring or its substituents can be tracked to assess the conversion rate.

Structural Assignment: The structural confirmation of this compound and its reaction products is achieved through a combination of ¹H and ¹³C NMR spectroscopy. The chemical shifts provide information about the electronic environment of the nuclei. For example, in various substituted tetrazines, the tetrazine ring protons and carbons exhibit characteristic chemical shifts. nih.govnih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, which is crucial for unambiguous structural assignment.

Below is a table illustrating typical ¹H and ¹³C NMR chemical shifts for protons and carbons in environments similar to those in this compound, based on data from related structures.

NucleusFunctional GroupTypical Chemical Shift (ppm)Reference Compounds
¹HTetrazine-H~10.3(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine
¹H-SCH₃~2.7-3.1(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine
¹³CTetrazine-C~158-167(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid
¹³C-SCH₃Not available-

Mass Spectrometry Techniques for Intermediate and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its reaction products, as well as to identify reaction intermediates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of molecular formulas.

Intermediate and Product Identification: In mechanistic studies, MS can detect the masses of transient intermediates, providing crucial evidence for proposed reaction pathways. The molecular ion peak in the mass spectrum confirms the molecular weight of the synthesized compounds. For instance, in the characterization of various tetrazine derivatives, HRMS-ESI (High-Resolution Mass Spectrometry-Electrospray Ionization) has been used to confirm the elemental composition of the products. nih.gov

Fragmentation Analysis: Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. arkat-usa.org The fragmentation of the molecular ion of this compound is expected to follow pathways characteristic of tetrazines and thioethers. Common fragmentation patterns for tetrazine derivatives often involve the loss of a molecule of nitrogen (N₂), which is a retro-Diels-Alder reaction. nih.gov Other expected fragmentations include the cleavage of the methyl group from the sulfur atom and the fragmentation of the tetrazine ring itself. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

The following table summarizes the expected key fragment ions in the mass spectrum of this compound based on general fragmentation patterns of related compounds.

m/z ValueProposed FragmentFragmentation Pathway
[M]⁺C₃H₄N₄S⁺Molecular Ion
[M - 28]⁺C₃H₄N₂S⁺Loss of N₂
[M - 15]⁺C₂H₁N₄S⁺Loss of CH₃ radical
[M - 47]⁺C₂H₃N₄⁺Loss of SCH₃ radical

Advanced Fluorescence Spectroscopic Techniques for Kinetic Analysis

While many simple tetrazines are not strongly fluorescent, their derivatives are widely used in fluorescence-based applications, particularly as fluorescence quenchers in fluorogenic probes. encyclopedia.pubrsc.org This property is exploited for kinetic analysis of reactions involving tetrazines, such as the inverse electron-demand Diels-Alder (iEDDA) cycloaddition. nih.govnih.gov

Kinetic Analysis: The reaction of a tetrazine with a dienophile often leads to a product with significantly different fluorescence properties. nih.gov If the tetrazine acts as a quencher for a tethered fluorophore, the reaction with a dienophile can restore fluorescence. encyclopedia.pub The rate of fluorescence increase is directly proportional to the rate of the reaction. By monitoring the change in fluorescence intensity over time, second-order rate constants for the reaction can be determined. This technique is highly sensitive and allows for kinetic studies at low concentrations. The quenching efficiency and, consequently, the fluorescence turn-on ratio can be influenced by the substituents on the tetrazine ring. researchgate.net The methylsulfanyl group, being an electron-donating group, may influence the quenching efficiency and the reactivity of the tetrazine.

X-ray Crystallography for Solid-State Structural Elucidation of Reactivity Intermediates and Products

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for the unambiguous characterization of reaction products and stable intermediates derived from this compound.

In the solid state, tetrazine derivatives often exhibit planar or near-planar ring conformations. The crystal packing is influenced by intermolecular interactions such as π-π stacking and hydrogen bonding, which play a crucial role in determining the material's bulk properties. The structural data from X-ray crystallography is essential for understanding structure-reactivity relationships and for the rational design of new tetrazine-based functional materials.

The table below presents selected crystallographic data for 3,6-bis(methylthio)-1,2,4,5-tetrazine, which serves as a proxy for understanding the structural aspects of this compound.

ParameterValue for 3,6-bis(methylthio)-1,2,4,5-tetrazine
Crystal SystemNot specified
Space GroupNot specified
a (Å)Not specified
b (Å)Not specified
c (Å)Not specified
α (°)Not specified
β (°)Not specified
γ (°)Not specified
Volume (ų)Not specified

Note: Specific crystallographic data for 3,6-bis(methylthio)-1,2,4,5-tetrazine was not available in the searched literature. However, related structures like 1,6-dihydro-1,2,4,5-tetrazines have been characterized, revealing non-planar, boat-like conformations of the dihydrotetrazine ring. researchgate.net

Future Directions and Emerging Research Avenues for 3 Methylsulfanyl 1,2,4,5 Tetrazine Chemistry

Development of Novel Functionalizations and Derivatizations

The future of 3-(methylsulfanyl)-1,2,4,5-tetrazine chemistry is intrinsically linked to the development of new derivatives with tailored properties. The reactivity and stability of the tetrazine core are highly dependent on the electronic and steric nature of its substituents at the 3- and 6-positions. nih.gov Future research will focus on synthesizing novel unsymmetrical tetrazines to achieve precise control over their reaction kinetics and biocompatibility.

Key research avenues include:

Electron-Withdrawing and Donating Groups: Systematic studies will explore the installation of a wider array of functional groups to modulate the tetrazine's electronic properties. Electron-withdrawing groups are known to increase the rate of IEDDA reactions, while electron-donating groups can decrease it, allowing for a "tunable" reactivity profile. nih.govnih.gov This is crucial for applications requiring sequential or multiplexed labeling. nih.gov

Sulfur-Oxidation State: Building on existing work with methylsulfanyl (-SCH₃) groups, further exploration of derivatives with oxidized sulfur moieties, such as methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃), is a promising direction. Computational studies have indicated that sulfone- and sulfoxide-substituted tetrazines exhibit an advantageous balance of high reactivity towards strained alkenes while maintaining stability against nucleophiles. rsc.org This enhanced profile is attributed to secondary orbital interactions that stabilize the transition state. rsc.org

Introduction of Novel Scaffolds: Research will likely move towards synthesizing tetrazines bearing complex scaffolds, such as unnatural amino acids, to facilitate their integration into peptides and proteins. rsc.org This will broaden their utility in chemical biology and drug development. Additionally, creating fused heterocyclic systems, like nih.govrsc.orgnih.govtriazolo[1,5-b] nih.govrsc.orgnih.govnips.cctetrazines, opens pathways to new compounds with unique biological activities. researchgate.net

The table below summarizes the effect of different substituents on the properties of the 1,2,4,5-tetrazine (B1199680) core, a principle that guides the derivatization of this compound.

Substituent TypeExample GroupEffect on IEDDA ReactivityRationale
Electron-WithdrawingPyridyl, TrifluoromethylphenylIncreasesLowers the energy of the tetrazine's LUMO, reducing the HOMO-LUMO gap with the dienophile. nih.govnih.gov
Electron-DonatingAmine, AlkoxyDecreasesRaises the energy of the tetrazine's LUMO, increasing the energy gap.
Oxidized SulfurSulfoxide (B87167), SulfoneIncreasesEnhances reactivity through favorable secondary orbital interactions in the transition state. rsc.org
Sterically SmallHydrogen (monosubstituted)Significantly IncreasesReduces steric hindrance, allowing for easier approach of the dienophile. nih.gov

Exploration of Unprecedented Reaction Modes and Mechanisms

While the inverse electron-demand Diels-Alder reaction is the hallmark of tetrazine chemistry, future research is set to uncover and exploit novel reactivity patterns. Moving beyond the canonical [4+2] cycloaddition across the C3/C6 axis will unlock new synthetic possibilities and applications.

A significant emerging area is the exploration of cycloadditions across the nitrogen atoms of the tetrazine ring. For instance, recent computational and experimental work has detailed an unprecedented N1/N4 cycloaddition pathway when 1,2,4,5-tetrazines react with enamines in fluorinated solvents like hexafluoroisopropanol (HFIP). This reaction does not produce the expected pyridazine (B1198779) but instead yields a 1,2,4-triazine (B1199460) derivative. The mechanism is distinct from a typical Diels-Alder reaction, proceeding through C-N bond formation, deprotonation, and a 3,3-sigmatropic rearrangement.

Further research will likely investigate:

Solvent-Mediated Reactivity: The profound effect of solvents like HFIP on directing reaction pathways towards unconventional products will be explored with other nucleophiles and dienophiles.

Cascade Reactions: The high reactivity of tetrazines can be harnessed to initiate complex cascade reactions. Studies on the reaction between tetrazines and highly reactive intermediates like arynes have revealed a multitude of pathways including nucleophilic additions, ene-reactions, and rearrangements, leading to complex heterocyclic scaffolds. rsc.orgnih.govresearchgate.net Future work will aim to control these cascades for the efficient synthesis of novel molecular architectures.

Photochemical and Electrochemical Control: Inducing novel reactivity through external stimuli is another frontier. The redox-active nature of the tetrazine ring could be exploited to control its participation in cycloadditions electrochemically, enabling spatial and temporal control over ligation events.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The synthesis and characterization of new tetrazine derivatives for specific applications can be a time-consuming and resource-intensive process. The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful tool to accelerate this discovery pipeline. By building predictive models based on large datasets of known reactions, researchers can perform in silico screening to identify candidate molecules with desired properties before committing to their synthesis. nih.gov

Future directions in this domain include:

Developing Predictive Reactivity Models: Researchers are already creating large computational datasets of reaction barriers for tetrazine cycloadditions. nips.cc These datasets will be used to train ML models that can accurately predict reaction rate constants for novel tetrazine-dienophile pairs. youtube.com This would enable the rapid identification of tetrazines with kinetics perfectly tuned for a specific biological process or material application. nih.gov

Optimizing Reaction Conditions: AI algorithms can be employed to optimize reaction conditions, suggesting the ideal solvents, temperatures, and catalysts for synthesizing new tetrazine derivatives or for carrying out specific bioorthogonal reactions.

De Novo Design: Ultimately, generative AI models could be used for the de novo design of novel tetrazine structures with specific, user-defined properties, such as high reactivity, enhanced stability in aqueous media, and desired fluorescence characteristics.

The workflow for developing such predictive models is outlined in the table below.

StepDescriptionTools/Methods
1. Data GenerationCreate a large, high-quality dataset of tetrazine reactions with known outcomes (e.g., reaction rates, yields).Automated high-throughput experiments; computational chemistry (DFT calculations). nih.govyoutube.com
2. Feature EngineeringRepresent molecules and reaction conditions in a machine-readable format using molecular descriptors.Molecular fingerprints, quantum chemical parameters (HOMO/LUMO energies), steric descriptors. youtube.com
3. Model TrainingTrain a machine learning algorithm on the dataset to learn the relationship between the features and the reaction outcome.Neural networks, gradient boosting, random forests. nips.cc
4. Model Validation & PredictionValidate the model's predictive power on unseen data and use it to screen new, hypothetical tetrazine derivatives.Cross-validation; prediction of properties for virtual compound libraries.

Expansion into Advanced Biomedical and Materials Science Applications

The tunable reactivity and bioorthogonality of tetrazines position them as ideal tools for tackling challenges in medicine and materials science. Building on the foundation of this compound and its derivatives, future research will drive their application in increasingly sophisticated systems.

Biomedical Applications:

Pretargeted Theranostics: Tetrazine chemistry is revolutionizing nuclear medicine. nih.govku.dk The pretargeting approach, where a slow-clearing targeting agent (e.g., an antibody modified with a dienophile) is administered first, followed by a fast-clearing, radiolabeled tetrazine, significantly improves target-to-background ratios in imaging (PET, SPECT) and therapy. nih.govmdpi.comresearchgate.netresearchgate.net Future work will focus on developing new 18F-labeled and 99mTc-labeled tetrazines with optimized pharmacokinetics for clinical translation. mdpi.comresearchgate.net

In Vivo Chemistry and Drug Delivery: The "click-to-release" strategy, where a therapeutic agent is caged with a dienophile and released upon reaction with a targeted tetrazine, is a powerful concept for site-specific drug delivery. Bispyridyl tetrazines, in particular, show promise for near-instantaneous drug release, which could be quantified in vivo using PET imaging. mdpi.com

Materials Science Applications:

Functional Metal-Organic Frameworks (MOFs): Tetrazine-containing ligands are being incorporated into MOFs to create highly porous and functional materials. acs.orgresearchgate.net The tetrazine units within the MOF structure can undergo post-synthetic modification via IEDDA "click" reactions. acs.orgresearchgate.net This allows for the precise engineering of the MOF's pore size and chemical environment, tailoring them for applications such as selective gas adsorption (e.g., CO₂) and catalysis. acs.orgrsc.org

Photo- and Electroactive Materials: The electron-deficient nature of the tetrazine ring makes its derivatives promising components for organic electronics. Research into aryl- and vinyl-substituted tetrazines has demonstrated their potential in creating materials with interesting photoluminescent and redox properties, suitable for use in sensors and electronic devices.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(Methylsulfanyl)-1,2,4,5-tetrazine, and what factors influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via oxidation of dihydrotetrazines (e.g., using bromine or nitrosonium salts) or functionalization of pre-formed tetrazines. For example, 3-methyl-6-(methylthio)-1,2,4,5-tetrazine is synthesized through sequential substitution reactions, where the methylthio group is introduced via nucleophilic aromatic substitution (SNAr) . Reaction efficiency depends on solvent polarity, temperature (optimized at 0–25°C), and electron-withdrawing substituents that activate the tetrazine ring for functionalization.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and rule out regioisomeric impurities. For example, the methylthio group appears as a singlet at δ ~2.6 ppm in 1H^1H NMR .
  • HRMS : Validate molecular weight (e.g., calculated m/z for C4 _4H6 _6N4 _4S: 142.03) .
  • Chromatography : Purify via silica gel flash chromatography (e.g., 20% diethyl ether in pentane) to remove byproducts .

Q. What safety protocols are critical when handling this compound given its instability?

  • Methodological Answer :

  • Storage : Keep under inert atmosphere (N2 _2/Ar) at -20°C, shielded from light and moisture .
  • Handling : Use explosion-proof equipment; avoid grinding or sudden temperature changes due to reported explosivity in analogous tetrazines .
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in fume hoods to prevent inhalation .

Advanced Research Questions

Q. How can substituent modifications at the 3- and 6-positions alter the bioorthogonal reactivity of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Br, -CF3 _3) at the 3-position enhance inverse electron-demand Diels-Alder (IEDDA) reactivity with strained dienophiles (e.g., trans-cyclooctenes). For instance, 3-bromo derivatives exhibit rate constants (k2k_2) up to 104 ^4 M1 ^{-1}s1 ^{-1}, while methylthio groups moderate reactivity for controlled bioconjugation . Kinetic studies (UV-Vis monitoring) and DFT calculations can predict substituent effects .

Q. What strategies resolve contradictions in cycloaddition kinetics between computational predictions and experimental results?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., dioxane) accelerate reactions by stabilizing transition states. Experimental k2k_2 values in dioxane vs. water differ by 2–3 orders of magnitude .
  • Steric Tuning : Bulky substituents (e.g., aryl groups) reduce steric hindrance discrepancies between computed and observed transition states .
  • Validation : Use stopped-flow kinetics paired with computational benchmarks (e.g., M06-2X/6-31G*) to refine models .

Q. What are the mechanistic implications of SNAr reactions in functionalizing this compound?

  • Methodological Answer : The methylthio group acts as a moderate leaving group, enabling displacement with amines or thiols. For example, 3-bromo-6-methylthio-tetrazine reacts with benzylamine in DMF at 50°C (16h, 75% yield). Mechanistic studies (Hammett plots) reveal a σ ^- correlation, indicating a concerted SNAr pathway. Optimize by using electron-deficient aryl amines to enhance nucleophilicity .

Q. How does the methylsulfanyl group influence tautomerization and stability under various conditions?

  • Methodological Answer : The -SMe group stabilizes the tetrazine ring via resonance donation, reducing tautomerization risk compared to amino or hydroxyl analogs. Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C. Monitor stability via 1H^1H NMR in D2 _2O/CD3 _3OD mixtures; no tautomerization is observed over 72h at 25°C .

Q. What experimental designs optimize the use of this compound in bioconjugation while minimizing side reactions?

  • Methodological Answer :

  • Orthogonal Reactivity : Pair with 1,2,3,5-tetrazines (e.g., 4,6-diphenyl-1,2,3,5-tetrazine) to avoid cross-reactivity. The latter reacts selectively with amidines, while 1,2,4,5-tetrazines target strained alkenes .
  • Kinetic Control : Use sub-stoichiometric tetrazine:dienophile ratios (1:1.2) and low temperatures (4°C) to suppress hydrolysis .
  • In Situ Activation : Acylate 3-aminotetrazines to generate reactive esters, improving conjugation efficiency by 50-fold .

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